2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
Description
Structural Classification and Relevance in α,β-Unsaturated Cyclic Ketone Chemistry
2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- is classified as an α,β-unsaturated cyclic ketone. The core of its structure is the 2-cyclohexen-1-one moiety, which consists of a six-membered ring containing a ketone at position 1 and a double bond between carbons 2 and 3. This arrangement results in a conjugated system where the π electrons of the double bond and the carbonyl group overlap, leading to delocalization of electron density.
This conjugation is a key feature of α,β-unsaturated ketones and is fundamental to their reactivity. The presence of a hydroxyl group at position 3 and a methoxy (B1213986) group at position 2 further functionalizes the ring, influencing the electron distribution and steric environment of the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a bulky electron-donating group. These substituents play a crucial role in modulating the reactivity of the cyclohexenone core.
The relevance of such substituted cyclohexenones in organic chemistry is significant. They are versatile building blocks in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. The multiple functional groups provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.
Historical Context and Evolution of Research on Substituted Cyclohexenones
Research into cyclohexenone chemistry has a long and storied history, dating back to the early days of organic synthesis. The Robinson annulation, developed in the 1930s, was a groundbreaking method for the synthesis of substituted cyclohexenones and remains a staple in organic chemistry textbooks. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.
Over the decades, numerous other methods for the synthesis of substituted cyclohexenones have been developed, reflecting the evolving capabilities of synthetic organic chemistry. These methods include various cyclization reactions, oxidation of cyclohexanones, and functional group interconversions on pre-existing cyclohexenone scaffolds.
The study of hydroxy and methoxy-substituted cyclohexenones, in particular, has been driven by their occurrence in natural products and their utility as synthetic intermediates. Early research often focused on the isolation and structural elucidation of these compounds from natural sources. As analytical techniques such as NMR and mass spectrometry became more sophisticated, so too did the ability of chemists to characterize these complex molecules. In more recent times, the focus has shifted towards the development of stereoselective methods for the synthesis of specific isomers of substituted cyclohexenones, a critical aspect for their application in the synthesis of chiral molecules. While specific historical research on 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is not extensively documented in readily available literature, the broader history of substituted cyclohexenones provides a rich context for understanding its chemical significance.
Foundational Principles of Chemical Reactivity of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- and its Structural Congeners
The chemical reactivity of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is governed by the interplay of its various functional groups. The α,β-unsaturated ketone system is the primary site of reactivity, offering two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond.
Nucleophilic Addition:
1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of an alcohol after workup.
1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as cuprates, enolates, and amines, preferentially attack the β-carbon of the double bond. This reaction proceeds via an enolate intermediate, which is then protonated to give the 1,4-adduct.
The presence of the hydroxyl and methoxy groups on the double bond significantly influences these addition reactions. The electron-donating nature of the methoxy group can reduce the electrophilicity of the β-carbon, potentially slowing down the rate of conjugate addition. Steric hindrance from the methoxy group can also play a role in directing the approach of the nucleophile.
Reactions involving the Hydroxyl Group:
The hydroxyl group at the 3-position can undergo a variety of reactions typical of alcohols, such as:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Oxidation: Depending on the reagents and conditions, the secondary alcohol could potentially be oxidized.
Tautomerism:
The presence of the hydroxyl group adjacent to the double bond allows for the possibility of keto-enol tautomerism. In this case, 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is the enol form of a 1,3-dicarbonyl compound. The equilibrium between the keto and enol forms is influenced by factors such as solvent and the presence of acids or bases.
Structural Congeners:
The reactivity of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- can be better understood by comparing it to its structural congeners. For example, 2-Cyclohexen-1-one, the parent compound, readily undergoes both 1,2- and 1,4-addition reactions. The introduction of a methyl group at the 2-position, as in 2-methyl-2-cyclohexen-1-one, can influence the regioselectivity of nucleophilic attack due to steric and electronic effects. Similarly, the presence of a hydroxyl group at other positions on the ring, such as in 4-hydroxy-2-cyclohexen-1-one, will lead to different reactivity patterns, including the possibility of elimination reactions. A chemoenzymatic synthesis has been reported for 4-hydroxy-3-methoxycyclohex-2-en-1-one. qub.ac.uk
The combination of the hydroxyl and methoxy groups at the 2 and 3 positions in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- creates a unique electronic and steric environment that fine-tunes the inherent reactivity of the α,β-unsaturated ketone core.
Below is a table summarizing some of the key physicochemical properties of the parent compound, 2-Cyclohexen-1-one, and a related substituted cyclohexenone to provide context.
| Property | 2-Cyclohexen-1-one | 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- |
| Molecular Formula | C₆H₈O | C₇H₁₀O₂ |
| Molecular Weight | 96.13 g/mol | 126.15 g/mol |
| Appearance | Liquid | Data not available |
| Boiling Point | 171-173 °C | Data not available |
| Melting Point | -53 °C | Data not available |
| Density | 0.993 g/mL at 25 °C | Data not available |
| CAS Number | 930-68-7 | 32774-63-3 |
Structure
3D Structure
Properties
CAS No. |
105872-31-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxy-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-10-7-5(8)3-2-4-6(7)9/h8H,2-4H2,1H3 |
InChI Key |
BXOPNWFCILRVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCCC1=O)O |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy
Conjugate Addition Chemistry (Michael-Type Reactions)
Conjugate addition, or Michael addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the enone system. The reactivity of the cyclohexenone core in 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- towards conjugate addition is modulated by the electronic effects of its substituents. The 2-methoxy group, being an electron-donating group through resonance, increases the electron density of the enone system. This effect is expected to decrease the electrophilicity of the β-carbon, potentially making the compound less reactive towards nucleophiles compared to unsubstituted cyclohexenone. However, the 3-hydroxy group can participate in directing the incoming nucleophile and may also influence the reaction through hydrogen bonding with reagents or catalysts.
Nucleophilic Conjugate Addition with Organometallic Reagents
The reaction of α,β-unsaturated ketones with organometallic reagents can proceed via either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, predominantly undergo 1,4-addition. ic.ac.uklibretexts.org
For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, it is anticipated that organocuprate reagents (Gilman reagents) would favor conjugate addition to yield 3-substituted cyclohexanone (B45756) derivatives. The reaction would involve the formation of a π-complex between the copper reagent and the enone's double bond, followed by the transfer of the alkyl group to the β-carbon. ic.ac.uk The presence of the 3-hydroxy group could potentially influence the stereoselectivity of the addition by coordinating with the organometallic reagent, directing the nucleophilic attack from a specific face of the ring. A similar directing effect has been observed in the conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones, where the hydroxyl group controls the cis-stereochemistry of the final products. arkat-usa.org
Table 1: Regioselectivity of Organometallic Addition to α,β-Unsaturated Ketones (Illustrative Examples)
| Organometallic Reagent | Substrate | Major Product Type | Reference |
| R-MgX (Grignard) | Cyclohexenone | 1,2-addition | ic.ac.uk |
| R₂CuLi (Organocuprate) | Cyclohexenone | 1,4-addition (Conjugate) | ic.ac.uk |
| R-Li (Organolithium) | 4-Hydroxy-2-cyclopentenone | 1,4-addition (Conjugate) | arkat-usa.org |
Asymmetric Michael Additions to Cyclohexenone Frameworks
Asymmetric Michael additions are powerful methods for the enantioselective formation of carbon-carbon bonds. beilstein-journals.org These reactions are often catalyzed by chiral organocatalysts, which activate the substrate towards nucleophilic attack in a stereocontrolled manner. mdpi.com In the context of substituted cyclohexenones, organocatalytic approaches have been successfully employed to achieve high levels of enantioselectivity. nih.govnih.gov
For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, an asymmetric Michael addition would likely proceed via the formation of an enamine or iminium ion intermediate with a chiral amine catalyst. The catalyst would then direct the facial selectivity of the nucleophilic attack on the β-carbon. The substituents on the cyclohexenone ring would play a crucial role in the stereochemical outcome. The steric bulk and electronic nature of the 3-hydroxy and 2-methoxy groups would influence the binding of the substrate to the catalyst and the trajectory of the incoming nucleophile. While specific data is unavailable for this compound, studies on other substituted cyclohexenones have demonstrated that high diastereoselectivity and enantioselectivity can be achieved. mdpi.com
Table 2: Examples of Asymmetric Michael Additions to Cyclohexenone Derivatives
| Nucleophile | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Acetylacetone | Calix acs.orgthiourea cyclohexanediamine | Nitroolefins | up to 94% | beilstein-journals.org |
| Cyclohexanone | (R, R)-DPEN-based thiourea | Nitroolefins | 76-99% | mdpi.com |
| β-substituted cyclohexenones | Chiral primary amine | Nitroalkenes | High | nih.gov |
Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org In this context, 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- would act as the dienophile. The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The carbonyl group of the cyclohexenone ring serves this purpose. However, the electron-donating 2-methoxy group would counteract this effect to some extent, potentially reducing the reactivity of the dienophile compared to unsubstituted cyclohexenone.
[4+2] Cycloaddition with Electron-Rich Dienes
Given the electronically modified nature of the dienophile, 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- would be expected to react most effectively with electron-rich dienes. This type of reaction is known as an inverse-electron-demand Diels-Alder reaction. Highly reactive dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), are excellent partners for such cycloadditions, leading to the formation of highly functionalized bicyclic systems. wikipedia.orgnih.gov The reaction of aminosiloxy dienes with electron-deficient dienophiles has also been shown to proceed under mild conditions with high yields and complete regioselectivity. orgsyn.org
The cycloaddition would result in the formation of a bicyclo[2.2.2]octane derivative. Subsequent hydrolysis of the adduct, particularly if a silyloxy diene is used, could provide access to more complex polycyclic structures.
Stereochemical Aspects of Cycloaddition Products
The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. libretexts.orgchadsprep.com The relative stereochemistry of the substituents on the dienophile is retained in the product. For a cyclic dienophile like 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the diene can approach from either the face syn or anti to the substituents on the ring.
A key stereochemical consideration is the endo rule, which predicts that the major product will be the one in which the substituents of the diene are oriented towards the double bond of the dienophile in the transition state. libretexts.org This is due to favorable secondary orbital interactions. In the case of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the 3-hydroxy and 2-methoxy groups would likely influence the facial selectivity of the diene's approach, leading to a preference for one diastereomer over the other. The stereochemical outcome would also be influenced by the steric bulk of the diene and the reaction conditions.
Table 3: Stereoselectivity in Diels-Alder Reactions with Cyclic Dienophiles (Illustrative)
| Diene | Dienophile | Major Product | Stereochemical Preference | Reference |
| Cyclopentadiene | 2-Cyclohexenone | Bicyclo[2.2.2]octene derivative | Endo | acs.org |
| 1-Amino-3-siloxy diene | Methyl acrylate | Functionalized cyclohexene (B86901) | Mixture of endo/exo | orgsyn.org |
Oxidative and Reductive Transformations
The functional groups present in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- (an enone, a secondary alcohol, and a vinyl ether) offer multiple sites for oxidative and reductive transformations.
Oxidative Transformations: The secondary hydroxyl group at C-3 could be oxidized to a ketone, yielding a 1,2,3-trione derivative. Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., PCC, Jones reagent) or milder, more selective methods like Swern or Dess-Martin oxidation. ucr.edu The enone double bond can be susceptible to oxidative cleavage under strong conditions (e.g., ozonolysis). Epoxidation of the double bond could also be achieved using peroxy acids, leading to an epoxide that could be further functionalized.
Reductive Transformations: Selective reduction of the different functional groups is a key challenge. The carbonyl group can be reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). psu.edu The choice of reagent can influence the stereoselectivity of the reduction. Luche reduction (NaBH₄, CeCl₃) is known for the selective 1,2-reduction of enones in the presence of other reducible functional groups. alchemyst.co.uk
Catalytic hydrogenation can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions. For example, catalytic hydrogenation can reduce the double bond to yield the corresponding saturated ketone. libretexts.org More forcing conditions could lead to the reduction of both the double bond and the carbonyl group.
Table 4: Potential Oxidative and Reductive Transformations
| Reagent/Condition | Functional Group Targeted | Expected Product |
| PCC, Swern, or Dess-Martin Oxidation | 3-Hydroxy | 2-Methoxy-cyclohex-2-ene-1,3-dione |
| m-CPBA | C=C double bond | Epoxide derivative |
| O₃ then DMS | C=C double bond | Oxidative cleavage products |
| NaBH₄ | Carbonyl | 2-Methoxy-3-hydroxy-cyclohex-2-en-1-ol |
| LiAlH₄ | Carbonyl and potentially C=C bond | Diol or saturated diol |
| H₂, Pd/C | C=C double bond | 3-Hydroxy-2-methoxy-cyclohexanone |
Baeyer–Villiger Oxidation and Peroxide-Mediated Rearrangements
The Baeyer–Villiger oxidation is a well-established method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones, through the action of peroxy acids or peroxides. organic-chemistry.orgnih.gov For an unsymmetrical ketone such as 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the regioselectivity of the oxygen atom insertion is determined by the relative migratory aptitude of the adjacent carbon atoms. The substituent that can better stabilize a positive charge will preferentially migrate.
In the case of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the two potential migrating groups are the C2 (vinylic, substituted with methoxy (B1213986) and hydroxyl groups) and C6 (alkyl) carbons. Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. Vinylic groups typically have a lower migratory aptitude than secondary alkyl groups. However, the electronic effects of the substituents on the double bond can influence this preference. The electron-donating methoxy group at C2 could potentially enhance the migratory aptitude of this vinylic carbon.
Despite the electronic considerations, the Baeyer-Villiger oxidation of α,β-unsaturated ketones can be complex, sometimes leading to epoxidation of the double bond as a competing reaction. The specific outcome for 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- would depend on the chosen oxidant and reaction conditions. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. nih.gov
Peroxide-mediated rearrangements, particularly in the presence of singlet oxygen, can lead to the formation of cyclic peroxides from α,β-unsaturated ketones. researchgate.net This process typically involves the formation of a β-hydroperoxy ketone intermediate, which can then cyclize. researchgate.net For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, such a reaction could potentially yield a 3-hydroxy-1,2-dioxolane derivative. researchgate.net
Selective Reduction of Carbonyl and Olefinic Moieties
The selective reduction of the enone system in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- presents a significant synthetic challenge due to the presence of two reducible functionalities: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The choice of reducing agent and reaction conditions determines whether 1,2-reduction (attack at the carbonyl) or 1,4-conjugate reduction (attack at the β-carbon of the double bond) occurs. nih.govwikipedia.org
1,2-Reduction (Carbonyl Group Reduction):
The selective reduction of the carbonyl group to a hydroxyl group, yielding a substituted cyclohexenol, can be achieved using specific hydride reagents. Sodium borohydride (NaBH₄) is a common reagent for this purpose; however, its selectivity can be variable. wikipedia.org The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.
1,4-Reduction (Conjugate Reduction of the Olefinic Moiety):
The conjugate reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, 3-hydroxy-2-methoxycyclohexanone, can be accomplished through several methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common approach. organic-chemistry.org The selectivity of this method can be influenced by catalyst poisons, such as diphenylsulfide, which can prevent the reduction of other functional groups. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is another effective method for the selective 1,4-reduction of enones. organic-chemistry.org Organocatalytic methods, employing chiral phosphoric acid catalysts, have also been developed for the enantioselective conjugate reduction of α,β-unsaturated ketones.
The following table summarizes some of the common reagents used for the selective reduction of α,β-unsaturated ketones and their expected major products.
| Reagent/System | Type of Reduction | Expected Major Product from 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- |
| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | 3-hydroxy-2-methoxycyclohex-2-en-1-ol |
| Diisobutylaluminium hydride (DIBAL-H) | 1,2-Reduction | 3-hydroxy-2-methoxycyclohex-2-en-1-ol |
| H₂, Pd/C | 1,4-Reduction | 3-hydroxy-2-methoxycyclohexanone |
| NaBH₄, CuCl₂ | 1,4-Reduction | 3-hydroxy-2-methoxycyclohexanone |
| [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | 1,4-Reduction | 3-hydroxy-2-methoxycyclohexanone organic-chemistry.org |
Tautomeric Equilibria and Intramolecular Processes
Keto-Enol Tautomerism and Its Influence on Reactivity
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- can exist in equilibrium between its keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comlibretexts.org For this compound, the presence of a hydroxyl group at the β-position of the enone system allows for the formation of a stable enol tautomer through intramolecular hydrogen bonding.
The primary keto form is 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-. However, it can tautomerize to an enol form where the hydroxyl proton is transferred to the carbonyl oxygen, resulting in a dienediol structure. The stability of the enol form is significantly influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the enol form can be stabilized by the formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the oxygen of the methoxy group, or the existing hydroxyl group.
The presence of the enol tautomer has a profound influence on the reactivity of the compound. The enol form is a nucleophile at the α-carbon and can react with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to many reactions of ketones, such as α-halogenation and alkylation. The enol tautomer also plays a role in the mechanism of certain oxidation and reduction reactions.
Theoretical Investigations of Tautomeric Forms and Potential Energy Surfaces
Computational chemistry provides valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion through the calculation of potential energy surfaces. chemrxiv.orgresearchgate.net For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, theoretical investigations would involve geometry optimization of the keto and various possible enol tautomers, followed by the calculation of their relative energies.
Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for such studies. nih.gov These calculations can predict the most stable tautomer and provide information on the transition state for the tautomerization process. The potential energy surface would map the energy of the system as a function of the coordinates involved in the proton transfer, revealing the activation energy for the keto-enol interconversion.
For the tautomerism of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, theoretical calculations would likely confirm the significant stability of the enol form that is stabilized by intramolecular hydrogen bonding. The calculated energy difference between the keto and the most stable enol tautomer would provide a quantitative measure of their relative populations at equilibrium.
The following table presents hypothetical relative energies for the tautomeric forms of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, based on general principles and findings for similar compounds.
| Tautomeric Form | Key Structural Feature | Expected Relative Stability (kcal/mol) |
| Keto Form | α,β-Unsaturated ketone | 0 (Reference) |
| Enol Form 1 | Intramolecular H-bond between enolic OH and methoxy O | -2 to -5 |
| Enol Form 2 | Intramolecular H-bond between enolic OH and existing OH | -1 to -3 |
These theoretical investigations are crucial for understanding the intrinsic properties of the molecule and for predicting its behavior in different chemical environments. The calculated potential energy surfaces can also be used to rationalize the observed reactivity and to design new synthetic methodologies.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy-, a combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.
The 1H NMR spectrum of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the cyclohexene (B86901) ring would likely appear as complex multiplets in the aliphatic region. The vinyl proton would resonate further downfield due to the influence of the double bond and the carbonyl group. The methoxy (B1213986) group protons would present as a sharp singlet, and the hydroxyl proton would typically be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The 13C NMR spectrum would complement the 1H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) would be the most downfield signal. The olefinic carbons would appear in the characteristic region for sp2-hybridized carbons, with the carbon bearing the methoxy group being significantly deshielded. The carbon attached to the hydroxyl group would also show a downfield shift. The remaining methylene carbons of the ring would be found in the aliphatic region of the spectrum.
Table 1: Predicted 1H NMR Data for 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH3 | 3.5 - 4.0 | s |
| OH | Variable | br s |
| H-4 | 2.2 - 2.6 | m |
| H-5 | 1.8 - 2.2 | m |
Table 2: Predicted 13C NMR Data for 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 205 |
| C-2 | 140 - 150 |
| C-3 | 130 - 140 |
| OCH3 | 55 - 65 |
| C-4 | 30 - 40 |
| C-5 | 20 - 30 |
To unambiguously assign the 1H and 13C signals and to confirm the connectivity of the atoms, 2D NMR experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically over two or three bonds) between protons and carbons, which is crucial for piecing together the molecular structure. For instance, an HMBC correlation between the methoxy protons and the C-2 carbon would confirm the position of the methoxy group.
Isotope labeling studies, particularly with 2H (deuterium) and 13C, can provide further structural insights and aid in signal assignment. Isotope effects on chemical shifts are generally small but can be diagnostic. Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information on polymorphism and molecular packing. For cyclohexenone systems, ssNMR can reveal details about the conformation of the ring in the solid state, which may differ from its conformation in solution.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-. The molecular ion peak (M+•) might be observed, but characteristic fragment ions resulting from the loss of small molecules or radicals would be more prominent. Common fragmentation pathways for cyclohexenones include retro-Diels-Alder reactions and cleavage adjacent to the carbonyl group. The loss of a methyl radical from the methoxy group or the loss of a water molecule from the hydroxyl group would also be expected fragmentation pathways.
Electrospray Ionization (ESI) is a softer ionization technique and would be expected to produce a strong signal for the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), with minimal fragmentation. This would provide a clear determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion or protonated molecule with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- (C7H10O3), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: Predicted Mass Spectrometry Data for 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
| Ionization Mode | Ion | Predicted m/z |
|---|---|---|
| ESI | [M+H]+ | 143.0654 |
| ESI | [M+Na]+ | 165.0473 |
| EI | M+• | 142.0579 |
| EI | [M-CH3]+ | 127.0344 |
| EI | [M-H2O]+• | 124.0524 |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the infrared spectrum of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- reveals characteristic absorption bands corresponding to its key structural features.
The infrared spectrum of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is distinguished by the prominent absorption bands of its carbonyl (C=O) and hydroxyl (O-H) functional groups. The precise frequencies of these vibrations are sensitive to the molecular environment, including electronic effects like conjugation and intermolecular forces such as hydrogen bonding. uobabylon.edu.iqspectroscopyonline.com
The carbonyl group of a typical saturated six-membered ring ketone absorbs around 1715 cm⁻¹. pg.edu.pllibretexts.org However, in this molecule, the carbonyl group is in conjugation with the α,β-carbon-carbon double bond. This conjugation delocalizes the π-electrons, which weakens the C=O double bond and consequently lowers its stretching frequency to approximately 1685 cm⁻¹. uobabylon.edu.iqnih.gov
The hydroxyl group gives rise to a characteristically broad absorption band in the region of 3500-3200 cm⁻¹. ucla.edulibretexts.org The broadening is a direct consequence of hydrogen bonding. In the case of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, the potential for intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen at position 1 is high. This internal hydrogen bonding can further lower the stretching frequencies of both the O-H and C=O groups. uobabylon.edu.iq The presence of a "free" (non-hydrogen-bonded) hydroxyl group, which would appear as a sharp peak around 3600 cm⁻¹, is less likely in concentrated samples. ucla.edu
Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Influencing Factors |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) | Intramolecular Hydrogen Bonding |
| Carbonyl (C=O) | Stretching | ~1685 | α,β-Unsaturation, Hydrogen Bonding |
| Alkene (C=C) | Stretching | 1660 - 1640 | Conjugation with Carbonyl |
| C-O | Stretching | 1320 - 1210 | Associated with Hydroxyl and Methoxy |
Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy
UV-Vis and CD spectroscopy provide information about the electronic transitions within a molecule. For 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, these techniques are particularly useful for studying the conjugated enone system and determining its stereochemical properties.
Molecules containing conjugated π-systems, known as chromophores, absorb light in the UV-Vis region, promoting electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org The conjugated enone system in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- gives rise to two main electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition. nih.govresearchgate.netusp.br
The parent compound, 2-cyclohexenone, exhibits a strong π → π* absorption maximum (λmax) at approximately 224 nm. researchgate.net The extent of conjugation directly influences the absorption wavelength; greater conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift to longer wavelengths (a bathochromic or red shift). fiveable.melibretexts.orgopenstax.org The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which act as auxochromes (color-enhancing groups), is expected to further shift the λmax to a longer wavelength compared to the unsubstituted enone. The weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, occurs at a longer wavelength, typically above 300 nm. usp.br
Table 2: Expected UV-Vis Absorption Data
| Transition | Expected λmax Range (nm) | Relative Intensity | Chromophore |
| π → π | > 224 | Strong | Conjugated C=C-C=O system |
| n → π | > 300 | Weak | Carbonyl (C=O) group |
Since 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- possesses a stereocenter at the carbon bearing the hydroxyl group, it is a chiral molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for studying such molecules. The CD spectrum is highly sensitive to the three-dimensional structure, including the absolute configuration and the conformation of the cyclohexenone ring. nih.govresearchgate.net
The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry. For cyclohexenone derivatives, the chiroptical properties are strongly dependent on the ring conformation, the non-planarity of the enone system, and the nature and position of substituents. nih.govresearchgate.net The electronic transitions observed in the UV-Vis spectrum (n → π* and π → π) will appear as bands in the CD spectrum. In addition, the presence of the hydroxyl group can result in a dominant contribution from an n(OH) → π(C=O) transition. researchgate.net By comparing the experimentally measured CD spectrum with spectra calculated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of the chiral center can be unambiguously assigned. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is not readily found in the surveyed literature, the technique would yield precise measurements of bond lengths, bond angles, and torsional angles.
Such an analysis would confirm the conformation of the cyclohexenone ring, revealing whether it adopts a half-chair, sofa, or other conformation. nih.gov Furthermore, it would provide direct evidence of the intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. The crystal packing would also be revealed, showing how individual molecules interact with each other in the solid state through intermolecular forces, such as hydrogen bonding or van der Waals interactions. This detailed structural information is invaluable for understanding the molecule's physical properties and for correlating its solid-state structure with its spectroscopic properties. researchgate.netresearchgate.net
Chemical Derivatization, Functionalization, and Structure Reactivity Relationships of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy
Modifications at the Hydroxyl and Methoxy (B1213986) Functionalities
The hydroxyl and methoxy groups are primary sites for initial derivatization. The hydroxyl group can undergo standard transformations such as esterification and etherification, which can serve to protect the hydroxyl group, alter the molecule's solubility, or introduce new functionalities. For instance, acetylation of a hydroxyl group on the cyclohexenone ring is a common strategy.
The methoxy group, as part of an enol ether system, is generally stable but can be sensitive to acidic conditions, which could lead to hydrolysis and the formation of a β-dicarbonyl species. This reactivity can be exploited for further transformations. While specific examples for the title compound are not extensively documented, the principles of these reactions are well-established in organic chemistry.
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Hydroxyl (-OH) | Etherification (e.g., Silylation) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | TBS Ether |
| Methoxy (-OCH₃) | Hydrolysis (Demethylation) | Aqueous Acid (e.g., HCl) | 1,3-Diketone |
Introduction of Additional Substituents onto the Cyclohexenone Ring System
The cyclohexenone ring is amenable to the introduction of new substituents, particularly at the α-carbon (C6) adjacent to the ketone. This position can be deprotonated using a strong base, such as Lithium Diisopropylamide (LDA), to form a dienolate. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to install a new substituent.
Research on analogous 3-methoxycycloalk-2-enones bearing a hydroxylated side chain has demonstrated that this α-alkylation can be performed with high efficiency. acs.org The reaction proceeds by generating the dienolate with LDA, followed by quenching with an alkylating agent. This method allows for the creation of a quaternary carbon center if the α-position is already substituted.
| Starting Enone System | Base | Alkylating Agent (RX) | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 3-methoxycyclohex-2-enone with hydroxylated side chain | LDA | Methyl Iodide | α-Methylated product | >99:1 |
| 3-methoxycyclohex-2-enone with hydroxylated side chain | LDA | Propargyl Bromide | α-Propargylated product | 95:5 |
| 3-methoxycyclohex-2-enone with hydroxylated side chain | LDA | Benzyl Bromide | α-Benzylated product | 96:4 |
Stereochemical Control in Derivatization Reactions
Achieving stereochemical control is a critical aspect of synthesizing complex molecules. In the derivatization of 3-hydroxy-2-methoxy-2-cyclohexenone analogs, the existing hydroxyl group can be a powerful tool for directing the stereochemical outcome of reactions. This is particularly evident in the α-alkylation reactions discussed previously. acs.org
The high diastereoselectivity observed in these reactions is attributed to a chelation-controlled transition state. acs.orgnih.gov The lithium cation from the LDA base is thought to coordinate with both the oxygen of the dienolate and the oxygen of the nearby hydroxyl group. This coordination creates a rigid, eight-membered ring-like transition state. acs.org Consequently, the alkylating agent is forced to approach from the less sterically hindered face of the dienolate, leading to the preferential formation of a single diastereomer. This phenomenon, known as 1,4-asymmetric induction, demonstrates how a remote functional group can effectively control the generation of a new stereocenter. acs.org In contrast, when the hydroxyl group is protected (e.g., as a TBS ether), this chelation is not possible, and the reaction proceeds with significantly lower diastereoselectivity. acs.org
Impact of Substituent Electronic and Steric Effects on Reaction Outcomes
The outcome of derivatization reactions is heavily influenced by the electronic and steric properties of both the substituents on the cyclohexenone ring and the incoming reagents. wikipedia.org
Steric Effects: Steric hindrance plays a crucial role in determining reactivity and selectivity. wikipedia.org In the chelation-controlled alkylation of hydroxy-enone analogs, the facial selectivity is dictated by the rigid conformation of the transition state, which exposes one face to the electrophile while shielding the other. acs.org The size of the incoming alkylating agent and the substituents already present on the ring can affect the efficiency of this process. For instance, studies on related systems have examined how bulky substituents on the side chain influence the degree of stereoinduction. acs.org
Electronic Effects: The electronic nature of substituents influences the nucleophilicity and electrophilicity of different positions on the molecule. The enone system is an electron-deficient π-system, making the β-carbon (C4) susceptible to nucleophilic conjugate addition. However, the electron-donating nature of the methoxy and hydroxyl (as an alkoxide) groups increases the electron density of the dienolate intermediate, enhancing its nucleophilicity for reactions at the α-carbon (C6). The electronic properties of substituents on an incoming electrophile can also impact reaction rates; more electrophilic reagents will generally react faster. nih.gov This interplay of steric and electronic effects allows for fine-tuning of the reactivity and selectivity in the chemical modification of the 2-cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- scaffold. nih.gov
Computational and Theoretical Investigations of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels.
Detailed Research Findings: For cyclic ketones and their derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to determine ground-state geometries, electronic structure parameters, and thermodynamic properties. nih.gov These calculations can reveal the effects of substituents on the electronic nature of the cyclohexenone ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- act as electron-donating groups, influencing the electron density of the carbonyl and the carbon-carbon double bond.
High-level calculations, such as the extended multi-state complete active space second-order perturbation theory (XMS-CASPT2), are used to investigate the excited electronic states of related enone systems. nih.gov These studies are crucial for understanding photochemical behavior, as they can accurately predict the energies of singlet (S₁, S₂) and triplet (T₁, T₂) excited states. nih.gov Such calculations would allow researchers to determine the vertical excitation energies and characterize the nature of electronic transitions, for instance, distinguishing between n→π* and π→π* transitions, which govern the molecule's response to light. uci.edu Quantum chemistry can also be used to calculate various relative energies, such as ionization energies, electron affinities, and bond dissociation energies, providing a comprehensive energetic profile of the molecule. acs.org
Table 6.1: Illustrative Calculated Electronic Properties for a Substituted Cyclohexenone
| Property | Calculated Value | Method |
|---|---|---|
| Ground State Energy | -X.XXXX Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment | Y.YY Debye | B3LYP/6-311++G(d,p) |
| S₁ (n→π) Excitation Energy | Z.ZZ eV | CASPT2/cc-pVTZ |
| T₁ (π→π) Excitation Energy | W.WW eV | CASPT2/cc-pVTZ |
| HOMO-LUMO Gap | A.AA eV | B3LYP/6-311++G(d,p) |
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgbritannica.com It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest energy point along the minimum energy reaction pathway. fiveable.me
Detailed Research Findings: To elucidate the mechanism of a reaction involving 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, computational chemists would first identify the structures of the reactants, products, and any intermediates. Then, they would search the potential energy surface for the saddle point that connects them, which corresponds to the transition state. wikipedia.org The geometry of this transition state provides a snapshot of the bond-breaking and bond-forming processes.
For instance, in a reaction such as a nucleophilic addition to the carbonyl group or a cycloaddition across the double bond, DFT methods (e.g., B3LYP or M06-2X) would be used to optimize the geometry of the transition state. nih.govacs.org Frequency calculations are then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Once the transition state is located, its energy relative to the reactants can be used to calculate the activation energy (ΔG‡), a key determinant of the reaction rate. wikipedia.orgacs.org Intrinsic Reaction Coordinate (IRC) calculations can further verify that the identified transition state correctly connects the desired reactants and products. nih.gov
Table 6.2: Example Energetic Data for a Hypothetical Reaction Step
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +18.5 | +20.2 |
| Products | -12.0 | -10.5 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret experimental spectra and confirm molecular structures. DFT methods have become standard for the reliable prediction of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for organic molecules. nih.govnih.gov
Detailed Research Findings: To predict the vibrational spectrum (IR and Raman) of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, its geometry would first be optimized, typically at the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net Subsequent frequency calculations yield the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. longdom.org A detailed assignment of vibrational modes can be achieved through Total Energy Distribution (TED) analysis. nih.gov
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C chemical shifts. longdom.orglongdom.org These calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental results. longdom.org The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers of a molecule.
Table 6.3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| IR: ν(C=O) stretch | 1705 cm⁻¹ (scaled) | 1685 cm⁻¹ |
| IR: ν(O-H) stretch | 3450 cm⁻¹ (scaled) | 3420 cm⁻¹ |
| ¹³C NMR: C=O | 198.5 ppm | 200.1 ppm |
| ¹H NMR: O-H | 5.8 ppm | 5.6 ppm |
Conformational Analysis and Molecular Dynamics Simulations
Detailed Research Findings: Computational methods are essential for exploring the conformational landscape of substituted cyclohexanes. sapub.org The 2-cyclohexen-1-one ring typically adopts a half-chair or sofa conformation. The substituents (-OH and -OCH₃) can be in pseudo-axial or pseudo-equatorial positions. A systematic conformational search followed by geometry optimization (e.g., at the B3LYP/6-31G(d) level) can identify all stable low-energy conformers. acs.org The relative energies of these conformers are then typically recalculated with a higher level of theory to determine their populations at a given temperature. researchgate.net For substituted cyclohexanes, conformers with bulky groups in equatorial positions are generally more stable to avoid unfavorable steric interactions, such as 1,3-diaxial interactions. sapub.orglibretexts.org
While static calculations identify stable conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov By simulating the atomic motions based on a calculated potential energy surface, MD can reveal the pathways and timescales of conformational changes, such as ring-flipping. nih.gov These simulations can be performed using either classical force fields or quantum mechanical methods (ab initio MD), offering a powerful way to understand how molecular flexibility influences chemical properties and reactivity. nih.gov
Table 6.4: Illustrative Relative Energies of Conformers for a Disubstituted Cyclohexenone
| Conformer (Substituent Positions) | Relative Energy (ΔE, kcal/mol) | Predicted Population (298 K) |
|---|---|---|
| 3-OH (eq), 2-OCH₃ (eq) | 0.00 | ~85% |
| 3-OH (ax), 2-OCH₃ (eq) | 1.50 | ~9% |
| 3-OH (eq), 2-OCH₃ (ax) | 1.85 | ~5% |
| 3-OH (ax), 2-OCH₃ (ax) | 3.50 | <1% |
Applications of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy in Contemporary Organic Synthesis
Utility as a Chiral or Achiral Building Block for Complex Molecules
2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- serves as a highly functionalized six-carbon building block. The presence of a stereocenter at the hydroxyl-bearing carbon allows for its use in both chiral and achiral synthesis. In its racemic form, it can be employed in syntheses where stereochemistry is not a critical factor or can be introduced at a later stage. However, its true potential is often realized in asymmetric synthesis, where the chiral variants of this compound are utilized to impart stereochemical control in the synthesis of complex molecules. enamine.net
The development of new drugs and other bioactive molecules increasingly relies on the use of chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net Methodologies such as enzymatic resolutions or asymmetric synthesis can provide enantiomerically enriched forms of 3-hydroxy-substituted cyclohexenones, which are then carried forward in synthetic sequences. researchgate.net The strategic placement of the hydroxyl and methoxy (B1213986) groups on the cyclohexenone ring provides a handle for a variety of stereoselective transformations, including diastereoselective reductions, epoxidations, and conjugate additions. These reactions are fundamental in establishing the stereochemistry of multiple centers within a target molecule.
Table 1: Reactivity of Functional Groups in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
| Functional Group | Potential Transformations | Application in Synthesis |
|---|---|---|
| α,β-Unsaturated Ketone | Michael Addition, Diels-Alder Reaction, Luche Reduction | Introduction of substituents, formation of new rings |
| Hydroxyl Group | Oxidation, Esterification, Etherification, Inversion | Modification of functionality, introduction of protecting groups, stereochemical control |
| Methoxy Group (Enol Ether) | Hydrolysis to β-diketone, Nucleophilic attack at the β-position | Unmasking further reactivity, precursor to other functional groups |
Intermediacy in the Total Synthesis of Natural Products and Bioactive Compounds
Substituted cyclohexenones are common intermediates in the total synthesis of a wide array of natural products and bioactive compounds. nih.gov While direct examples featuring 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- are not extensively documented, the utility of closely related structures provides a strong indication of its potential in this domain. For instance, (4S)-4-hydroxy-2-methoxycyclohex-2-en-1-one has been identified as a metabolite and synthesized chemoenzymatically, highlighting the accessibility of such chiral synthons. qub.ac.uk
The synthesis of complex natural products often involves the assembly of intricate carbon skeletons with precise stereochemical control. nih.gov The functional group array in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- allows it to serve as a versatile precursor to various carbocyclic and heterocyclic cores found in natural products. For example, the enone moiety is a key feature for conjugate addition reactions, which are widely used to build complexity in a stereocontrolled manner.
Table 2: Examples of Natural Product Classes Accessible from Substituted Cyclohexenone Scaffolds
| Natural Product Class | Key Synthetic Transformation | Reference Compound Analogy |
|---|---|---|
| Terpenoids | Annulation reactions, stereoselective reductions | Synthesis of various terpenoid skeletons |
| Alkaloids | Aza-Michael additions, Pictet-Spengler type reactions | Construction of nitrogen-containing heterocyclic systems |
| Macrolides | Aldol (B89426) reactions, Wittig-type olefination of the ketone | Elaboration of the cyclohexenone into acyclic chains |
Precursors for Heterocyclic Systems and Aromatic Compounds
The reactivity of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- makes it a suitable precursor for the synthesis of various heterocyclic and aromatic compounds. The β-dicarbonyl-like nature of the enol ether and ketone functionalities allows for condensation reactions with binucleophiles to form a range of heterocyclic systems. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with amidines can lead to pyrimidines.
Furthermore, the cyclohexenone ring can be aromatized under various conditions to generate substituted phenolic compounds. This transformation can be particularly useful in the synthesis of natural products and other molecules containing a phenol or anisole moiety. For instance, aromatization of substituted 3-hydroxy-cyclohexen-2-ones can lead to resorcinol derivatives. google.com
Table 3: Potential Heterocyclic and Aromatic Systems from 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
| Reagent | Resulting Heterocycle/Aromatic | Reaction Type |
|---|---|---|
| Hydrazine | Pyrazole derivative | Condensation |
| Hydroxylamine | Isoxazole derivative | Condensation |
| Guanidine | Pyrimidine derivative | Condensation |
| Dehydrogenation catalyst | 2,3-Disubstituted phenol | Aromatization |
Role in Material Science Precursor Chemistry (e.g., polymer precursors)
The application of substituted cyclohexenones is not limited to the synthesis of bioactive molecules but also extends to the field of material science. A patent has described the use of substituted 3-hydroxy-cyclohexene-2-ones as modifiers and hardeners for phenolic and epoxide resins. google.com This suggests that 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- could potentially be used in a similar capacity. The hydroxyl group can react with epoxide rings or with components of phenolic resins, incorporating the cyclohexene (B86901) moiety into the polymer backbone. This could impart specific properties to the resulting material, such as altered thermal stability, rigidity, or chemical resistance.
The presence of the double bond in the cyclohexenone ring also opens up the possibility of its use as a monomer in polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP). The resulting polymers would feature the functionalized cyclohexane ring as a repeating unit, which could be further modified to tune the material's properties.
Table 4: Potential Applications in Material Science
| Application Area | Potential Role of the Compound | Desired Property Modification |
|---|---|---|
| Epoxy Resins | Hardener/Modifier | Increased cross-linking density, improved thermal stability |
| Phenolic Resins | Modifier | Enhanced mechanical properties, tailored chemical resistance |
Future Research Directions and Interdisciplinary Prospects in 2 Cyclohexen 1 One, 3 Hydroxy 2 Methoxy Chemistry
Development of Novel Asymmetric Catalytic Methodologies
The presence of a stereocenter at the 3-position makes the enantioselective synthesis of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methoxy- and its derivatives a primary objective. Future research will likely focus on developing novel asymmetric catalytic methodologies to control this stereochemistry with high precision.
Drawing inspiration from advances in the asymmetric synthesis of related substituted cyclohexenones, several catalytic strategies could be explored. acs.orgnih.govnih.govmdpi.com Organocatalysis, employing chiral amines or phosphoric acids, presents a powerful tool for asymmetric transformations of cyclic enones. nih.gov For instance, bifunctional catalysts that can activate both the enone and a nucleophile could facilitate highly enantioselective conjugate additions to the cyclohexenone ring. nih.gov
Furthermore, transition metal catalysis, particularly with metals like ruthenium, rhodium, and copper, offers a rich field for investigation. mdpi.com Chiral ligands can be designed to coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation, conjugate additions, and cycloadditions. acs.orgdocumentsdelivered.com The development of catalysts for the desymmetrization of prochiral cyclohexadienone precursors could also provide an efficient route to enantiomerically pure derivatives. nih.govnih.gov
A key challenge will be to develop catalytic systems that are not only highly enantioselective but also chemoselective, given the multiple reactive sites within the molecule. The interplay between the hydroxyl and methoxy (B1213986) groups could be harnessed to direct catalytic activity, potentially leading to novel modes of asymmetric induction.
Integration with Sustainable Chemistry Principles and Methodologies
Future synthetic routes towards 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- and its derivatives will increasingly need to align with the principles of sustainable and green chemistry. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as designing processes with high atom economy and energy efficiency.
One promising avenue is the use of biocatalysis. Enzymes, such as ene-reductases, could be employed for the asymmetric reduction of a corresponding cyclohexadienone precursor, offering high enantioselectivity under mild, aqueous conditions. nih.gov Lipases could be utilized for the kinetic resolution of racemic mixtures of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-, providing access to enantiomerically enriched forms.
The principles of green chemistry can be applied not only to the synthesis of the target molecule but also to its subsequent transformations. Designing reactions that proceed with high efficiency and generate minimal waste will be a central theme in future research.
Advanced Computational Modeling for Rational Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is set to play a crucial role in accelerating research on 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-. researchgate.netnih.govresearchgate.netrsc.org Theoretical calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
DFT calculations can be used to model reaction mechanisms and predict the stereochemical outcomes of asymmetric catalytic reactions. nih.gov By understanding the transition state geometries and energies, researchers can rationally design more effective chiral catalysts and optimize reaction conditions. researchgate.net For example, computational studies can elucidate the interactions between a catalyst and the substrate, helping to explain the origin of enantioselectivity. researchgate.net
Furthermore, computational modeling can be used to predict the reactivity of different sites within the 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- molecule. nih.govrsc.orgresearchgate.net This can guide the development of new synthetic transformations and help in understanding unconventional reactivity. For instance, calculations can predict the relative acidities of protons, the susceptibility of different positions to nucleophilic or electrophilic attack, and the feasibility of various pericyclic reactions. nih.govacs.orgnih.govpsu.edu
The integration of computational modeling with experimental work will create a powerful synergistic approach for the rational design of new reactions and the discovery of novel derivatives of 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- with desired properties.
Exploration of Unconventional Reactivity Modes
The unique combination of functional groups in 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- opens the door to exploring unconventional reactivity modes that go beyond the standard transformations of its individual components.
The enol ether moiety, being an electron-rich alkene, is susceptible to attack by electrophiles and can participate in inverse-demand Diels-Alder reactions. wikipedia.org The interplay of this functionality with the adjacent hydroxyl group and the enone system could lead to novel cascade reactions or rearrangements. The hydroxyl group itself can act as an internal nucleophile or can be derivatized to influence the reactivity of the ring system. lookchem.comorganicreactions.org
The enolate formed upon deprotonation of the ketone can exhibit ambident nucleophilicity, reacting at either the carbon or the oxygen atom. pitt.edumasterorganicchemistry.com Exploring conditions that favor one mode of reactivity over the other could lead to the development of new synthetic strategies. Furthermore, the potential for this molecule to undergo photochemical reactions, such as [2+2] cycloadditions, warrants investigation. nih.gov
Q & A
What are the recommended synthetic routes for 3-hydroxy-2-methoxy-2-cyclohexen-1-one, and how can its purity be validated?
Basic Research Question
Methodological Answer:
Synthesis of 3-hydroxy-2-methoxy-2-cyclohexen-1-one can be achieved via selective oxidation and methoxylation of cyclohexene precursors. For example, methoxy-substituted cyclohexenones are often synthesized through acid-catalyzed cyclization of diketones or via Friedel-Crafts alkylation followed by oxidation . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) coupled with UV-Vis detection for non-volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions (e.g., methoxy at C2 and hydroxyl at C3) and stereochemical integrity .
What biological activities are associated with 3-hydroxy-2-methoxy-2-cyclohexen-1-one, and what assays are used to evaluate them?
Basic Research Question
Methodological Answer:
Structural analogs of 2-cyclohexen-1-one exhibit antimicrobial and antioxidant properties. For instance, 3-methyl-2-cyclohexen-1-one shows antioxidant activity in DPPH radical scavenging assays, while 1,3-benzenediol derivatives demonstrate antimicrobial effects against Gram-positive bacteria . Standard assays include:
- Antimicrobial Activity: Broth microdilution (MIC/MBC) testing against model organisms like Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity: DPPH or ABTS radical scavenging assays, with IC₅₀ values calculated for dose-response analysis.
Comparative studies with structurally similar compounds (e.g., varying substituents) are essential to isolate the contributions of the methoxy and hydroxy groups .
How does the 2-cyclohexen-1-one moiety influence metabolic stability in environmental or biological systems?
Advanced Research Question
Methodological Answer:
The 2-cyclohexen-1-one core is metabolized via oxidation and conjugation pathways. In plants and livestock, metabolites retaining this moiety (e.g., sulfoxide/sulfone derivatives) are considered toxicologically relevant due to their persistence . Key methodologies include:
- Metabolite Profiling: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products.
- Environmental Fate Studies: Soil/water microcosms under controlled conditions to assess hydrolysis, photolysis, and microbial degradation.
For risk assessment, the U.S. EPA recommends quantifying "total residues" (parent + metabolites) in environmental matrices, as degradates like MSO and MSO₂ may retain toxicity .
How can computational modeling predict the reactivity of 3-hydroxy-2-methoxy-2-cyclohexen-1-one in catalytic reactions?
Advanced Research Question
Methodological Answer:
Density functional theory (DFT) calculations can model substituent effects on reactivity. For example:
- Electrophilicity: The methoxy group at C2 enhances electron density at adjacent carbons, influencing regioselectivity in Diels-Alder reactions.
- Hydrogen Bonding: The C3 hydroxy group facilitates intramolecular H-bonding, stabilizing transition states in oxidation reactions .
Software tools like Gaussian or ORCA are used to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Validation requires comparing predicted activation energies with experimental kinetic data .
How can contradictory reports on bioactivity (e.g., antimicrobial vs. inactive) be resolved?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Dose-Response Analysis: Establish concentration-dependent activity curves to identify threshold effects.
- Structural Confirmation: Re-analyze compound purity via XRD or NMR to rule out impurities.
- Comparative Studies: Test analogs (e.g., 3-hydroxy vs. 3-methoxy derivatives) under identical conditions to isolate substituent contributions .
For example, conflicting antioxidant data may reflect differences in radical generation methods (chemical vs. enzymatic) .
What safety protocols are recommended for handling 3-hydroxy-2-methoxy-2-cyclohexen-1-one?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
What analytical methods are used to study environmental degradation products of this compound?
Advanced Research Question
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identifies degradates via exact mass matching (e.g., MSO₂ at m/z 328.204).
- Solid-Phase Microextraction (SPME): Captures volatile degradation products from soil/water matrices.
- Toxicity Testing: Daphnia magna or Vibrio fischeri bioassays to assess ecotoxicological impacts of degradates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
